3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
Overview
Description
“3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid” is a chemical compound with the CAS Number: 1322604-60-3 . It has a molecular weight of 222.2 . The IUPAC name for this compound is 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N4O3/c1-16-8-4-2-6-10-11-7(13(6)12-8)3-5-9(14)15/h2,4H,3,5H2,1H3,(H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : The compound's synthesis involves specific reactions and conditions, such as treating 2-(4-chloro-3 methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by additional steps to achieve the desired compound (Sallam et al., 2021).
- Structural Analysis and Theoretical Calculations : Detailed structure elucidation using techniques like IR, NMR, LC-MS, and XRD is employed. Density Functional Theory (DFT) calculations help in understanding the theoretical aspects and molecular interactions of the compound (Sallam et al., 2021).
Medicinal Chemistry and Pharmaceutical Applications
- Antioxidant Properties : Derivatives of the compound, especially those involving triazolo[4,3-b][1,3,4]thiadiazine, have demonstrated significant antioxidant abilities, surpassing common antioxidants like ascorbic acid in some cases (Shakir et al., 2017).
- Antiproliferative Activities : Specific derivatives, particularly those that are [1,2,4]triazolo[4,3-b]pyridazine-6-yloxy derivatives, have shown potential in inhibiting the proliferation of endothelial and tumor cells, indicating their relevance in cancer research (Ilić et al., 2011).
Novel Compound Synthesis and Applications
- Creation of New Heterocyclic Compounds : The compound is used as a precursor or building block in the synthesis of various new heterocyclic compounds. These new compounds, due to their unique structures, are of interest for further research in various fields, including pharmaceuticals (Boraei et al., 2020).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, which represents a warning for health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes represent hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
properties
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-16-8-4-2-6-10-11-7(13(6)12-8)3-5-9(14)15/h2,4H,3,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWNQAZDLIXYSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid | |
CAS RN |
1322604-60-3 | |
Record name | 3-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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